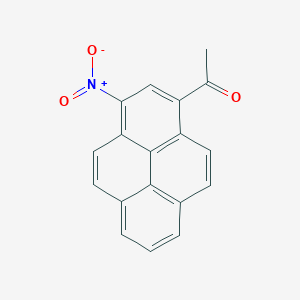
1-(3-Nitro-1-pyrenyl)-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Nitro-1-pyrenyl)-ethanone is a chemical compound that has been widely studied for its potential applications in scientific research. It is a fluorescent probe that can be used to detect and measure various biological processes.
Mechanism of Action
The mechanism of action of 1-(3-Nitro-1-pyrenyl)-ethanone involves the formation of a fluorescent adduct with the target molecule. This adduct can then be detected using fluorescence spectroscopy. The fluorescence intensity is proportional to the amount of target molecule present, allowing for quantitative measurements.
Biochemical and Physiological Effects:
1-(3-Nitro-1-pyrenyl)-ethanone has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not interfere with cellular metabolism or cause toxicity at the concentrations used in scientific research.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(3-Nitro-1-pyrenyl)-ethanone is its high sensitivity and selectivity for detecting and measuring various biological processes. It can be used in a wide range of experimental conditions and is relatively easy to use. However, one limitation is that it requires specialized equipment, such as a fluorescence spectrophotometer, to measure the fluorescence intensity accurately.
Future Directions
There are many potential future directions for the use of 1-(3-Nitro-1-pyrenyl)-ethanone in scientific research. One area of interest is the development of new fluorescent probes based on this compound. These probes could be designed to target specific biological processes or molecules, allowing for more precise measurements. Another area of interest is the use of 1-(3-Nitro-1-pyrenyl)-ethanone in live cell imaging studies. This would require the development of new methods for delivering the compound to cells and tissues. Finally, there is potential for the use of 1-(3-Nitro-1-pyrenyl)-ethanone in clinical applications, such as the diagnosis and monitoring of diseases that involve oxidative stress.
Synthesis Methods
The synthesis of 1-(3-Nitro-1-pyrenyl)-ethanone involves the reaction of pyrene with nitric acid to form 1-nitropyrene. This is then reacted with ethyl acetoacetate in the presence of a base to form 1-(3-Nitro-1-pyrenyl)-ethanone. The yield of this synthesis method is relatively high, and the compound can be purified using column chromatography.
Scientific Research Applications
1-(3-Nitro-1-pyrenyl)-ethanone has been extensively used in scientific research as a fluorescent probe. It can be used to detect and measure various biological processes, including lipid peroxidation, protein carbonylation, and DNA damage. It has also been used to study the oxidative stress response in cells and tissues.
properties
CAS RN |
161334-04-9 |
|---|---|
Product Name |
1-(3-Nitro-1-pyrenyl)-ethanone |
Molecular Formula |
C18H11NO3 |
Molecular Weight |
289.3 g/mol |
IUPAC Name |
1-(3-nitropyren-1-yl)ethanone |
InChI |
InChI=1S/C18H11NO3/c1-10(20)15-9-16(19(21)22)14-8-6-12-4-2-3-11-5-7-13(15)18(14)17(11)12/h2-9H,1H3 |
InChI Key |
AXAFHZQFUHIWOR-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=C2C=CC3=CC=CC4=C3C2=C1C=C4)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)C1=CC(=C2C=CC3=CC=CC4=C3C2=C1C=C4)[N+](=O)[O-] |
Other CAS RN |
161334-04-9 |
synonyms |
1-(3-nitropyren-1-yl)ethanone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



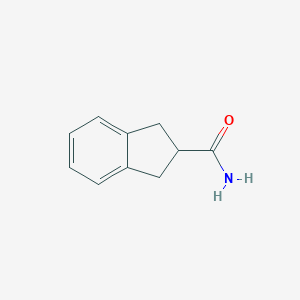
![5a-amino-7-methyl-3,6-dioxido-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol](/img/structure/B66679.png)
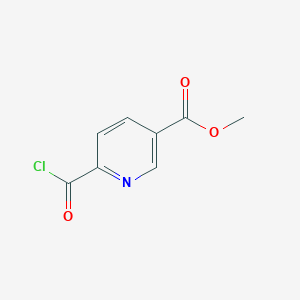
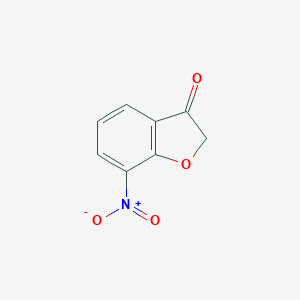


![1-(1,2,3,5,6,7-Hexahydroimidazo[1,2-d][1,2,4]triazin-8-yl)ethanone](/img/structure/B66688.png)


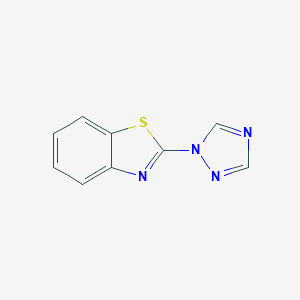
![3-[(4-Chlorophenyl)sulfonyl]-4-methylthiophene](/img/structure/B66702.png)


